6-Aminooctahydroindolizin-1-yl acetate
Description
6-Aminooctahydroindolizin-1-yl acetate is a bicyclic compound featuring an octahydroindolizine core modified with an amino group at position 6 and an acetate ester at position 1.
The compound’s structural complexity and functionalization make it relevant for pharmaceutical research, particularly in targeting neurotransmitter receptors or enzymes due to its amine moiety and lipophilic acetate group.
Properties
IUPAC Name |
(6-amino-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)14-10-4-5-12-6-8(11)2-3-9(10)12/h8-10H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIUHLPAZILPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN2C1CCC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 6-Aminooctahydroindolizin-1-yl acetate and structurally related compounds from diverse pharmacological classes:
Key Observations:
- Amino Group Impact: The amino group in 6-Aminooctahydroindolizin-1-yl acetate and analogs like 4-Amino-6-fluoropyridin-2(1H)-one facilitates hydrogen bonding, critical for target engagement. However, the bicyclic structure of the former may restrict conformational flexibility compared to monocyclic systems.
- Ester vs. Heterocyclic Modifications : The acetate ester in the target compound contrasts with electron-withdrawing groups (e.g., fluorine in A439565) or bulky substituents (e.g., piperazine in A434378). Acetates often serve as prodrugs, improving membrane permeability compared to free acids or amines .
Physicochemical Properties
- Solubility: The acetate group likely enhances solubility in polar solvents (e.g., water, ethanol) relative to non-esterified analogs like 6-(4-Methylpiperazin-1-yl)-1H-indole, which may require DMSO for dissolution .
- Stability : Ester hydrolysis under physiological conditions could release the parent amine, whereas halogenated analogs (e.g., A439565) exhibit greater metabolic stability due to C-F bond strength.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
